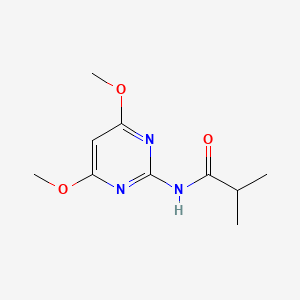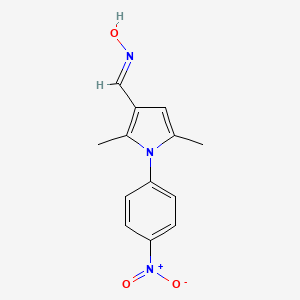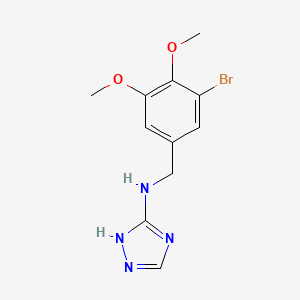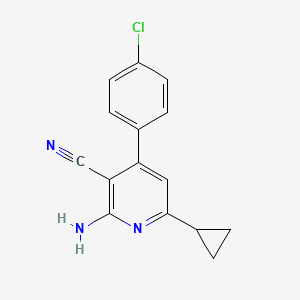![molecular formula C20H21N3O2 B5610830 2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves strategic use of propargylic alcohols as key intermediates due to their unique reactivity that enables the construction of polycyclic systems. For instance, Mishra et al. (2022) highlighted various approaches to synthesize pyridines, quinolines, and isoquinolines from propargylic alcohols, demonstrating the versatility of these alcohols in forming heterocyclic compounds that are structurally related or could serve as precursors to the target molecule (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Quinoline derivatives, due to their aromatic heterocyclic structure, exhibit significant electronic and spatial configurations that impact their chemical reactivity and interaction with biological targets. Studies on compounds such as chromeno[4,3-b]pyridin/quinolin-one derivatives reveal insights into the structural requirements for biological activity and fluorescence, which are applicable to understanding the molecular structure of the compound (Patra & Kar, 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions that can be exploited for further functionalization or modification. The chemistry of quinoxalines, for example, offers parallels to quinolines in terms of possible reactions and derivatizations, which include nucleophilic substitutions, electrophilic additions, and coordination to metal ions, reflecting on the versatile chemistry of quinoline-related molecules (Pereira et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting points, boiling points, solubility, and crystalline nature, are crucial for their application in material science and pharmaceutical formulations. The literature on quinoline and its derivatives as corrosion inhibitors provides insights into their stability, solubility, and interaction with metals, which could be related to the physical properties of the compound under discussion (Verma, Quraishi, & Ebenso, 2020).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by their molecular structure. Studies on functionalized quinazolines and pyrimidines for optoelectronic materials highlight the importance of molecular design in defining the electronic and optical properties of these compounds, which is relevant to understanding the chemical properties of the target molecule (Lipunova et al., 2018).
作用机制
安全和危害
属性
IUPAC Name |
(2,8-dimethylquinolin-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-6-4-7-15-16(10-13(2)21-19(12)15)20(24)23-9-5-8-17(23)18-11-14(3)22-25-18/h4,6-7,10-11,17H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGRJCMGSSAVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCCC3C4=CC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)


![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)



![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)